7|A-Hydroxyhyoscyamine

Description

Contextualization within Tropane (B1204802) Alkaloid Research

Tropane alkaloids are a significant group of secondary metabolites predominantly found in plants belonging to families such as Solanaceae, Erythroxylaceae, and Convolvulaceae. nih.govphytojournal.com This class is characterized by a distinctive tropane skeleton and includes well-known compounds like hyoscyamine (B1674123) and scopolamine (B1681570). nih.gov The academic interest in these compounds is largely driven by their biological activities and the intricate biochemical pathways responsible for their synthesis in plants. mdpi.com

The significance of hydroxylated hyoscyamine derivatives is primarily understood through their role in the biosynthesis of scopolamine. pnas.org In many solanaceous plants, hyoscyamine is not the final product of the pathway but serves as a precursor to scopolamine. researchgate.net This transformation involves a two-step enzymatic process catalyzed by hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase. nih.govmdpi.compnas.org

The first reaction catalyzed by H6H is the hydroxylation of hyoscyamine at the C-6 position of the tropane ring, which yields 6β-hydroxyhyoscyamine. nih.govnih.gov In the second step, the same enzyme facilitates the epoxidation of this intermediate to form the epoxide ring characteristic of scopolamine. nih.govpnas.org Therefore, 6β-hydroxyhyoscyamine is a critical, direct intermediate in scopolamine biosynthesis. Research has shown that the H6H enzyme is primarily located in the pericycle of young plant roots, which is where the synthesis of these alkaloids occurs before they are translocated to other parts of the plant. researchgate.net

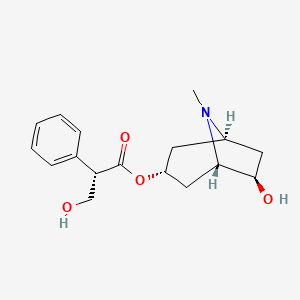

Nomenclature and Isomeric Considerations of 7α-Hydroxyhyoscyamine

The nomenclature of hydroxylated hyoscyamine derivatives can be complex and subject to variation in the literature. The compound is often referred to by several names, including 7-Hydroxyhyoscyamine and Atropine (B194438) EP Impurity E. tlcstandards.comguidechem.com

A notable point of discussion is the numbering of the tropane ring. While the common name "7-hydroxyhyoscyamine" is used, the systematic IUPAC name for the compound associated with CAS number 949092-65-3 is [(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate. This systematic name indicates that the hydroxyl group is attached to the C-6 position of the 8-azabicyclo[3.2.1]octane core structure, not the C-7 position. This discrepancy suggests that different numbering conventions for the tropane skeleton may be employed in common nomenclature versus systematic nomenclature.

The molecular structure of 7α-Hydroxyhyoscyamine is defined by multiple stereocenters, leading to significant isomeric complexity. The systematic name specifies the absolute configuration at several chiral centers (1S, 3R, 5S, and 2S), but the orientation of the hydroxyl group on the tropane ring (at C-6 or C-7 depending on the convention) can also be alpha (α) or beta (β), resulting in diastereomers. For instance, as mentioned, the direct biosynthetic precursor to scopolamine is specifically the 6β-hydroxyhyoscyamine isomer. nih.govpnas.org The compound is sometimes described as a mixture of diastereomers, reflecting this structural complexity. tlcstandards.com

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| Common Name | 7-Hydroxyhyoscyamine; Atropine EP Impurity E |

| CAS Number | 949092-65-3 |

| Molecular Formula | C17H23NO4 |

| Molecular Weight | 305.37 g/mol |

| Systematic IUPAC Name | [(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

| Stereochemistry | Multiple defined stereocenters, exists in various isomeric forms (e.g., α and β) |

Structure

3D Structure

Properties

Molecular Formula |

C17H23NO4 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

[(1S,3R,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16-/m1/s1 |

InChI Key |

WTQYWNWRJNXDEG-DGXTUMSLSA-N |

Isomeric SMILES |

CN1[C@@H]2C[C@H](C[C@H]1[C@@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

Origin of Product |

United States |

Natural Occurrence and Biological Context of 7α Hydroxyhyoscyamine

Distribution in Plant Families (Solanaceae)

Tropane (B1204802) alkaloids, a significant class of secondary metabolites, are predominantly found within the Solanaceae plant family. redalyc.orgphytojournal.comnih.gov This family, commonly known as the nightshade family, encompasses a wide array of genera known for producing these compounds, including Atropa, Datura, Duboisia, Hyoscyamus, and Scopolia. scispace.comgoogle.com While over 200 tropane alkaloids have been identified, they have a scattered distribution across the angiosperms, being reported in families such as Convolvulaceae, Brassicaceae, and Erythroxylaceae as well. phytojournal.compnas.org However, the biosynthesis and accumulation of compounds like hyoscyamine (B1674123) and its derivatives, including 7α-hydroxyhyoscyamine, are most extensively studied and characteristic of the Solanaceae family. redalyc.orgresearchgate.net

The presence of the tropane ring structure is a defining feature of these alkaloids, which are derived from the amino acid ornithine. ufrgs.br The structural diversity within this class, including variations in hydroxylation and esterification, contributes to their wide range of biological activities. The distribution of specific tropane alkaloids, such as 7α-hydroxyhyoscyamine, can serve as a chemotaxonomic marker, aiding in the classification and understanding of evolutionary relationships within the Solanaceae family. redalyc.org

Species-Specific Occurrence of 7α-Hydroxyhyoscyamine

The occurrence of 7α-hydroxyhyoscyamine has been reported in several species within the Solanaceae family. Notably, it has been identified in Datura stramonium (jimsonweed), where it is considered one of the minor tropane alkaloids alongside major components like atropine (B194438), scopolamine (B1681570), and hyoscyamine. phytojournal.com Research has also documented its presence in Duboisia myoporoides and its hybrids, as well as in Hyoscyamus albus. dokumen.pub

The following table provides a summary of plant species within the Solanaceae family where 7α-hydroxyhyoscyamine has been detected.

| Family | Genus | Species | Common Name |

| Solanaceae | Datura | stramonium | Jimsonweed |

| Solanaceae | Duboisia | myoporoides | Corkwood Tree |

| Solanaceae | Hyoscyamus | albus | White Henbane |

This targeted distribution highlights the specific enzymatic machinery present in these species, which is capable of hydroxylating the hyoscyamine molecule at the 7α-position. The presence of this compound, even as a minor alkaloid, is significant for understanding the complete biosynthetic capabilities of these plants.

Ontogenetic Variation and Organ-Specific Accumulation of Tropane Alkaloids

The concentration and composition of tropane alkaloids, including derivatives of hyoscyamine, are not static throughout a plant's life and vary significantly between different organs. This variation is influenced by the plant's developmental stage (ontogeny) and the specific function of each organ.

Ontogenetic Variation:

Studies on various Solanaceae species have demonstrated that the accumulation of tropane alkaloids changes as the plant matures. For instance, in Datura stramonium, hyoscyamine is often the predominant alkaloid in young stems and leaves. phytojournal.com Research on several Datura species has shown that alkaloid concentrations can increase and reach their peak during the reproductive or flowering stage. nih.govresearchgate.net This suggests that the plant allocates more resources to chemical defense as it enters its critical reproductive phase. The correlations between different defensive traits, such as alkaloid production and physical defenses like trichomes, can also shift across developmental stages, with significant relationships often observed during the juvenile phase. nih.gov

Organ-Specific Accumulation:

The biosynthesis of tropane alkaloids primarily occurs in the roots of many Solanaceae species. scispace.compnas.org Key enzymes involved in the biosynthetic pathway, such as putrescine N-methyltransferase (PMT) and tropinone (B130398) reductases (TRs), are localized in the root tissue. scispace.commdpi.com From the roots, the alkaloids are then transported to the aerial parts of the plant, including the leaves, stems, flowers, and fruits, where they accumulate. pnas.orgresearchgate.net

The distribution of these alkaloids within the plant is not uniform. In many Hyoscyamus species, the highest concentrations of scopolamine and hyoscyamine are found in the leaves, followed by the stems, seeds, and roots. researchgate.net Similarly, in Datura innoxia, leaves and fruits have been identified as the primary sites of alkaloid accumulation. researchgate.net In Scopolia parviflora, the highest levels of hyoscyamine and scopolamine were found in the branch roots and main roots, respectively. koreascience.kr This differential accumulation suggests specific roles for these compounds in defending various plant parts against herbivores and pathogens. For example, higher concentrations in reproductive organs like flowers and fruits may protect them to ensure successful reproduction.

The following table summarizes the general patterns of tropane alkaloid accumulation in different plant organs of Solanaceae species.

| Plant Organ | General Accumulation Pattern |

| Roots | Primary site of biosynthesis; can also be a site of accumulation. scispace.compnas.org |

| Leaves | Often the site of highest accumulation. phytojournal.comresearchgate.net |

| Stems | Moderate levels of accumulation. researchgate.net |

| Flowers | Accumulation often peaks during this reproductive stage. researchgate.net |

| Fruits/Seeds | Significant accumulation for defense of reproductive tissues. researchgate.net |

This complex interplay between developmental stage and organ-specific localization underscores the dynamic nature of chemical defense in plants and the strategic allocation of metabolic resources.

Biosynthesis and Metabolic Pathways of 7α Hydroxyhyoscyamine

Enzymatic Formation from Hyoscyamine (B1674123)

The conversion of hyoscyamine is a pivotal step in the biosynthesis of scopolamine (B1681570), catalyzed by a specific dioxygenase enzyme. nih.govmdpi.comcore.ac.uk This enzymatic reaction introduces a hydroxyl group onto the tropane (B1204802) ring of the hyoscyamine molecule.

Role of Hyoscyamine 6β-Hydroxylase (H6H)

The enzyme responsible for the hydroxylation of hyoscyamine is Hyoscyamine 6β-hydroxylase (H6H), classified as EC 1.14.11.11. mdpi.comnih.gov H6H is a bifunctional, non-heme, 2-oxoglutarate-dependent dioxygenase that catalyzes the final two steps in the biosynthesis of scopolamine. nih.govmdpi.comfrontiersin.org The first reaction is the stereospecific hydroxylation of L-hyoscyamine to produce 6β-hydroxyhyoscyamine. mdpi.comnih.gov Following this, the same enzyme catalyzes the oxidative cyclization (epoxidation) of 6β-hydroxyhyoscyamine to form scopolamine. nih.govmdpi.comnih.gov The hydroxylase activity of H6H is notably stronger and more efficient than its subsequent epoxidase activity, which is often the rate-limiting step in scopolamine production. mdpi.comcore.ac.uknih.gov This enzyme is of particular interest as it is a determining factor in whether a plant accumulates primarily hyoscyamine or proceeds to synthesize scopolamine. mdpi.com H6H is typically located in the pericycle of young plant roots, which is the site of tropane alkaloid biosynthesis. researchgate.net

Cofactor Requirements and Reaction Mechanisms

As a member of the 2-oxoglutarate-dependent dioxygenase (ODD) family, the catalytic activity of Hyoscyamine 6β-hydroxylase (H6H) is dependent on a specific set of cofactors and co-substrates. nih.govvulcanchem.com The reaction mechanism involves the activation of molecular oxygen for the hydroxylation of the substrate.

Key Cofactors and their Roles:

| Cofactor/Co-substrate | Role in the Reaction |

| Fe(II) (Ferrous Iron) | The central metal cofactor at the active site, essential for binding oxygen and catalyzing the reaction. nih.govvulcanchem.com |

| 2-Oxoglutarate | A co-substrate that is oxidatively decarboxylated to succinate, driving the formation of a high-energy ferryl intermediate. nih.govmdpi.comvulcanchem.com |

| Molecular Oxygen (O₂) | The source of the oxygen atom that is incorporated into the hyoscyamine substrate as a hydroxyl group. vulcanchem.comnih.gov |

| Ascorbate (B8700270) | Acts as a reducing agent to maintain the iron cofactor in its active Fe(II) state, thereby enhancing the reaction. vulcanchem.comnih.gov |

The proposed mechanism begins with the binding of 2-oxoglutarate and the primary substrate, hyoscyamine, to the enzyme's active site containing the Fe(II) ion. nih.gov This allows for the binding of molecular oxygen. A subsequent oxidative decarboxylation of 2-oxoglutarate leads to the formation of a highly reactive oxoiron(IV) (ferryl) intermediate. acs.orgnih.gov This powerful oxidizing species then abstracts a hydrogen atom from the substrate, followed by the "rebound" of the hydroxyl group to the resulting substrate radical, completing the hydroxylation. nih.gov

Stereochemical Aspects of Hydroxylation

The hydroxylation of hyoscyamine by H6H is a highly regioselective and stereospecific reaction. nih.govvulcanchem.comacs.org The enzyme demonstrates a strong preference for abstracting a hydrogen atom from the C6 position of the tropane ring, leading predominantly to the formation of 6β-hydroxyhyoscyamine. nih.govacs.org This high degree of regioselectivity is crucial for the subsequent epoxidation step to form scopolamine. nih.gov

However, the enzyme is not perfectly selective. A small fraction of a secondary product, 7β-hydroxyhyoscyamine, has been detected in experimental reactions. nih.gov This indicates that H6H can, to a lesser extent, catalyze hydroxylation at the C7 position. nih.gov Studies have shown that while there is a roughly 85:1 preference for H atom abstraction from C6 during the initial hydroxylation, this selectivity dramatically inverts during the subsequent epoxidation step. nih.govacs.orgfigshare.com The precise positioning of the substrate within the enzyme's active site, stabilized by interactions with specific amino acid residues like Glu-116 and Tyr-326, is thought to be the primary determinant of this regioselectivity. nih.govrsc.org

Upstream Biosynthetic Precursors and Intermediates

The biosynthesis of the core tropane ring structure of hyoscyamine, and by extension 7α-Hydroxyhyoscyamine, originates from primary metabolites, specifically amino acids. A series of enzymatic conversions transforms these basic building blocks into the characteristic bicyclic system.

Origin from Amino Acids (Ornithine, Arginine, Glutamate)

The foundational precursors for the tropane alkaloid pathway are derived from amino acid metabolism. nih.gov The primary starting points are the amino acids L-ornithine and L-arginine, which are themselves interconvertible with L-glutamate. mdpi.comnih.gov Experimental feeding studies have confirmed that these amino acids are incorporated into the tropane moiety. nih.govscispace.com The pathway begins with the conversion of either ornithine or arginine into putrescine, a key diamine intermediate. mdpi.comnih.govpnas.org Ornithine can be directly decarboxylated to putrescine by the enzyme ornithine decarboxylase (ODC). mdpi.com Alternatively, arginine can be converted to putrescine through a multi-step process involving arginine decarboxylase (ADC). mdpi.com

Role of Putrescine and N-Methylputrescine

Putrescine stands as a central intermediate in the pathway. pnas.orgcdnsciencepub.comportlandpress.comnih.gov The first committed step in tropane alkaloid biosynthesis is the methylation of putrescine to form N-methylputrescine. nih.govpnas.org This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT). nih.govresearcher.life N-methylputrescine is then subjected to oxidative deamination by a copper-containing N-methylputrescine oxidase (MPO), which converts it into 4-methylaminobutanal. mdpi.comnih.govthieme-connect.com This aldehyde undergoes spontaneous cyclization to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.comnih.govwikipedia.org This cation is a critical branch-point intermediate that serves as the precursor for the pyrrolidine (B122466) ring, which is a fundamental component of the tropane structure. mdpi.comnih.gov

Tropinone (B130398) and Tropine (B42219) Derivatives

The biosynthesis of 7α-hydroxyhyoscyamine originates from the precursor tropinone, a ketone with a bicyclic [3.2.1] structure. Tropinone itself is derived from the amino acid L-ornithine, which is converted to N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with an acetate-derived unit to form tropinone, a central branching point in the tropane alkaloid pathway. nih.gov

The fate of tropinone is determined by the stereospecific action of two key enzymes: tropinone reductase I (TR1) and tropinone reductase II (TR2). These enzymes catalyze the reduction of the 3-keto group of tropinone to a hydroxyl group, but with different stereochemical outcomes. wikipedia.org

Tropinone Reductase I (TR1): This enzyme stereospecifically reduces tropinone to tropine (3α-tropanol). Tropine serves as the direct precursor for the biosynthesis of hyoscyamine, which is then hydroxylated to form 7α-hydroxyhyoscyamine. wikipedia.org The formation of tropine is a committed step towards the production of medicinally significant alkaloids like hyoscyamine and scopolamine.

Tropinone Reductase II (TR2): In contrast, TR2 reduces tropinone to pseudotropine (3β-tropanol). Pseudotropine is a precursor for a different class of tropane alkaloids known as calystegines, which are polyhydroxylated nortropane alkaloids. nih.gov

Therefore, the differential activity of TR1 and TR2 dictates the metabolic flux towards either the hyoscyamine/scopolamine branch or the calystegine branch of the tropane alkaloid pathway.

Following the formation of tropine, it undergoes esterification with phenyllactate, derived from the amino acid phenylalanine, to form littorine. A subsequent rearrangement of littorine, catalyzed by a cytochrome P450 enzyme (CYP80F1), yields hyoscyamine. nih.gov This hyoscyamine molecule is the direct substrate for the synthesis of 7α-hydroxyhyoscyamine.

Downstream Metabolic Transformations of 7α-Hydroxyhyoscyamine

The most well-characterized downstream metabolic fate of 7α-hydroxyhyoscyamine is its conversion to scopolamine. This transformation is catalyzed by a single bifunctional enzyme, hyoscyamine 6β-hydroxylase (H6H). nih.govnih.gov H6H is a 2-oxoglutarate-dependent dioxygenase that carries out two distinct reactions:

Hydroxylation: In the first step, H6H hydroxylates hyoscyamine at the 6β-position (equivalent to the 7α-position in systematic numbering) to produce 7α-hydroxyhyoscyamine. nih.gov This reaction requires molecular oxygen, Fe²⁺, 2-oxoglutarate, and ascorbate as cofactors. researchgate.net

Epoxidation: The same H6H enzyme then catalyzes the epoxidation of 7α-hydroxyhyoscyamine to form scopolamine. nih.gov This second step involves the removal of the 7β-hydrogen, leading to the formation of an epoxide ring between the 6th and 7th carbons of the tropane nucleus. nih.gov Research has shown that this epoxidation occurs directly and does not involve a dehydration step to form a double bond intermediate. basicmedicalkey.com

The epoxidase activity of H6H is generally considered the rate-limiting step in scopolamine biosynthesis, often resulting in the accumulation of 7α-hydroxyhyoscyamine as a significant intermediate in many plant species. nih.gov

While the conversion to scopolamine is the primary metabolic route for 7α-hydroxyhyoscyamine, evidence suggests it can be a precursor to other tropane alkaloids. 7α-hydroxyhyoscyamine is also known as anisodamine, a compound with its own recognized pharmacological properties and clinical uses. lktlabs.comnih.gov

Recent studies on various Datura species have led to the identification of novel tropane alkaloids that are derivatives of a hydroxylated tropane skeleton. These include compounds such as 7β-acetoxy-6β-benzoyloxy-3α-hydroxytropane, 6β,7β-dibenzoyloxy-3α-hydroxytropane, and 6β,7β-dihydroxy-3α-(phenylacetoxy) tropane. frontiersin.org The presence of these variously substituted tropane structures suggests that 7α-hydroxyhyoscyamine can undergo further metabolic modifications, such as acylation, beyond the epoxidation that leads to scopolamine. The enzymatic machinery responsible for these alternative transformations is an area of ongoing research.

Genetic and Molecular Regulation of 7α-Hydroxyhyoscyamine Biosynthesis

The biosynthesis of 7α-hydroxyhyoscyamine is tightly regulated at the genetic level, with several key enzymes and their corresponding genes playing crucial roles. The expression of these genes is often tissue-specific, primarily occurring in the root pericycle. frontiersin.org

| Enzyme | Gene | Function in 7α-Hydroxyhyoscyamine Biosynthesis |

| Putrescine N-methyltransferase | PMT | Catalyzes the first committed step in tropane alkaloid biosynthesis, the methylation of putrescine. |

| Tropinone Reductase I | TR1 | Stereospecifically reduces tropinone to tropine, directing the pathway towards hyoscyamine and subsequently 7α-hydroxyhyoscyamine. |

| Tropinone Reductase II | TR2 | Reduces tropinone to pseudotropine, leading to the formation of calystegines and diverting precursors away from the 7α-hydroxyhyoscyamine pathway. |

| Hyoscyamine 6β-hydroxylase | H6H | A bifunctional enzyme that first hydroxylates hyoscyamine to form 7α-hydroxyhyoscyamine and then converts it to scopolamine. |

The biosynthesis of tropane alkaloids, including 7α-hydroxyhyoscyamine, is influenced by various regulatory factors, with the plant hormone methyl jasmonate (MeJA) being a well-studied elicitor. MeJA is known to be involved in plant defense responses and can significantly upregulate the expression of genes involved in secondary metabolite production.

Application of exogenous MeJA to plant cell cultures has been shown to increase the transcript levels of key biosynthetic genes. For example, in Datura stramonium, treatment with 150 µM MeJA led to a significant increase in the expression of PMT, TR1, and H6H genes in the roots. The most substantial effect was observed on the H6H gene, which showed a 34-fold increase in expression. This upregulation of gene expression correlates with an increased accumulation of tropane alkaloids.

| Treatment | Gene | Fold Change in Expression (Roots) |

| 150 µM Methyl Jasmonate | PMT | 2.7-fold increase |

| 150 µM Methyl Jasmonate | TR1 | Significant increase |

| 150 µM Methyl Jasmonate | H6H | 34-fold increase |

These findings highlight the potential for using elicitors like methyl jasmonate to modulate the biosynthetic pathway and enhance the production of valuable compounds like 7α-hydroxyhyoscyamine and scopolamine in plant-based production systems.

Synthetic Approaches for 7α Hydroxyhyoscyamine

Chemical Synthesis Methodologies

The chemical synthesis of 7α-hydroxyhyoscyamine typically involves the direct hydroxylation of a precursor molecule, most commonly atropine (B194438) or its levorotary isomer, hyoscyamine (B1674123). biosynth.com A prevalent method involves the reaction of atropine with reagents such as nitrous acid or hydrochloric acid. biosynth.com This process, however, is not without its complexities. A significant challenge in the chemical synthesis of tropane (B1204802) alkaloids is achieving the desired stereoselectivity, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. nih.gov

The reaction of atropine with acidic reagents can lead to the formation of N-oxide impurities, which necessitate subsequent purification steps. biosynth.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique employed to isolate the desired 7α-hydroxyhyoscyamine from the reaction mixture and remove these unwanted byproducts. biosynth.com

Comparison of Chemical and Biosynthetic Routes

The choice between chemical and biosynthetic routes for producing 7α-hydroxyhyoscyamine involves a trade-off between several key factors, including stereoselectivity, yield, and environmental impact.

Biosynthetic Route: The biosynthesis of 7α-hydroxyhyoscyamine is a testament to the precision of enzymatic catalysis. The key enzyme in this pathway is believed to be a member of the hyoscyamine 6β-hydroxylase (H6H) family. nih.govresearchgate.netresearchgate.net These enzymes are 2-oxoglutarate/Fe(II)-dependent dioxygenases that catalyze the hydroxylation of hyoscyamine. nih.govrsc.org While the primary product of H6H is 6β-hydroxyhyoscyamine, the enzyme also exhibits minor activity at the C7 position, leading to the formation of 7β-hydroxyhyoscyamine. nih.govacs.org Although the direct enzymatic production of the 7α-epimer is not the primary reported function, the high stereospecificity of enzymes, in general, offers a significant advantage. nih.gov The reactions occur under mild, aqueous conditions, minimizing the use of harsh reagents and organic solvents, thereby presenting a more environmentally friendly approach. nih.govdrugbank.com However, the yields from plant-based biosynthesis can be low and variable, and the extraction and purification of the target compound from a complex biological matrix can be challenging. nih.gov

Table 1: Comparative Analysis of Synthetic Routes to 7α-Hydroxyhyoscyamine

| Feature | Chemical Synthesis | Biosynthetic Route |

|---|---|---|

| Stereoselectivity | Generally lower; requires specific chiral catalysts or auxiliaries. | High, dictated by the enzyme's active site. |

| Yield | Potentially high and scalable. | Often low and can be variable. |

| Reaction Conditions | Often harsh (e.g., strong acids, organic solvents, high temperatures). | Mild (e.g., aqueous environment, physiological pH and temperature). |

| Byproducts | Can produce significant chemical waste and impurities (e.g., N-oxides). | Generally produces fewer and more biodegradable byproducts. |

| Environmental Impact | Higher due to the use of organic solvents and harsh reagents. | Lower, considered a "greener" approach. |

| Purification | Can be complex, requiring chromatographic techniques like RP-HPLC. | Can be challenging due to the complex biological matrix. |

Pharmacological Mechanisms and Molecular Interactions of 7α Hydroxyhyoscyamine

Cholinergic Receptor Binding and Modulation

The cholinergic system, with acetylcholine (B1216132) as its primary neurotransmitter, is crucial for a vast array of physiological functions. Tropane (B1204802) alkaloids are classic modulators of this system, primarily through their interaction with muscarinic acetylcholine receptors.

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are pivotal in mediating the parasympathetic nervous system's "rest-and-digest" functions. nih.govresearchgate.net These functions include regulating heart rate, glandular secretions, and smooth muscle contraction. guidetopharmacology.orgmhmedical.com Antagonists of these receptors competitively block acetylcholine from binding, thereby inhibiting parasympathetic responses. nih.gov

7α-Hydroxyhyoscyamine, as a derivative of hyoscyamine (B1674123) (a well-documented muscarinic antagonist), is strongly predicted to act as a competitive antagonist at muscarinic acetylcholine receptors. The five subtypes of muscarinic receptors (M1-M5) have distinct tissue distributions and signaling pathways. guidetopharmacology.org While compounds like atropine (B194438) show little selectivity, others like pirenzepine (B46924) have a higher affinity for the M1 subtype. nih.gov The precise binding affinity and subtype selectivity of 7α-Hydroxyhyoscyamine have not been extensively reported. Quantitative analysis of receptor binding affinity is typically determined through radioligand binding assays and expressed as an inhibition constant (Ki).

Table 1: Illustrative Data Table for Muscarinic Receptor Binding Affinity This table illustrates the type of data used to characterize the binding profile of a muscarinic antagonist. Specific experimental values for 7α-Hydroxyhyoscyamine are not currently available in the cited literature.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels, distinct from the G-protein coupled muscarinic receptors. wikipedia.org They are critical for neuromuscular transmission and are involved in various cognitive functions in the central nervous system. amegroups.org The α7 nicotinic receptor, a homopentameric subtype, is a significant target in neuroscience research for its role in memory and inflammation. wikipedia.org There is currently no direct scientific evidence to suggest that 7α-Hydroxyhyoscyamine significantly modulates nicotinic cholinoreceptors, either as an agonist, antagonist, or allosteric modulator. The pharmacology of tropane alkaloids is predominantly centered on their muscarinic receptor activity.

Adrenergic Receptor Interactions (Alpha-1 Adrenergic Receptor Antagonism)

Alpha-1 adrenergic receptors are G-protein coupled receptors that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine. amegroups.cn They are primarily located on vascular smooth muscle, where their activation leads to vasoconstriction and an increase in blood pressure. nih.govhowmed.net Drugs that block these receptors, known as alpha-1 antagonists, are used to treat conditions like hypertension. nih.govdrugbank.comdrugbank.com A review of the available pharmacological literature does not indicate that 7α-Hydroxyhyoscyamine possesses activity as an alpha-1 adrenergic receptor antagonist. Its primary sphere of interaction remains within the cholinergic system.

Interactions with Other Biological Targets

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes acetylcholine in the synaptic cleft, thereby terminating its signal. attogene.com Inhibition of this enzyme increases the concentration and duration of action of acetylcholine, a mechanism used therapeutically in conditions like Alzheimer's disease. japsonline.comrjptonline.org The potential for a compound to inhibit AChE is typically quantified by its half-maximal inhibitory concentration (IC50), determined through assays like the Ellman method. japsonline.comrjptonline.orgnih.govelabscience.com While some plant-derived alkaloids exhibit cholinesterase-inhibiting properties, there is a lack of specific studies measuring the IC50 value of 7α-Hydroxyhyoscyamine for either acetylcholinesterase or butyrylcholinesterase.

Table 2: Illustrative Data for Cholinesterase Inhibition Potential This table shows how the inhibitory potency of a compound against cholinesterases is typically presented. Specific experimental values for 7α-Hydroxyhyoscyamine are not available in the reviewed literature.

| Enzyme | IC50 Value (µM) |

| Acetylcholinesterase (AChE) | Data not available |

| Butyrylcholinesterase (BChE) | Data not available |

The cell membrane, a complex lipid bilayer, can be a site of action for various pharmacologically active compounds. dntb.gov.uanih.gov Amphiphilic or hydrophobic molecules can intercalate into the lipid bilayer, altering its physical properties such as fluidity, permeability, and elasticity. dntb.gov.ua These interactions can, in turn, influence the function of membrane-embedded proteins. Techniques to study these interactions include spectroscopy and microscopy on model membrane systems like liposomes. nih.gov There are no specific studies in the reviewed literature that characterize the direct interactions between 7α-Hydroxyhyoscyamine and liposomes or cell membranes.

Comparative Pharmacodynamics with Related Tropane Alkaloids (e.g., Norapoatropine, Hyoscyamine, Atropine, Scopolamine)

The pharmacological effects of 7α-Hydroxyhyoscyamine are best understood in the context of its structural relatives within the tropane alkaloid family. These compounds are well-known for their anticholinergic properties, acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). nih.gov The affinity and selectivity for different mAChR subtypes (M1-M5) largely determine their specific physiological effects.

A key study analyzing the binding of various tropane alkaloids to nicotinic and muscarinic acetylcholine receptors found that 7β-hydroxyhyoscyamine, an isomer of 7α-Hydroxyhyoscyamine, demonstrates a similar affinity for the muscarinic receptor as scopolamine (B1681570) and atropine kib.ac.cn. This suggests that the hydroxylation at the 7-position does not significantly diminish the compound's ability to bind to muscarinic receptors.

Hyoscyamine and Atropine: Hyoscyamine is the pure levorotatory isomer of atropine, which is a racemic mixture of D- and L-hyoscyamine. Both are non-selective muscarinic antagonists, although the L-isomer is more potent. nih.gov They exhibit anticholinergic effects by blocking the action of acetylcholine in the parasympathetic nervous system. nih.gov

Scopolamine: Scopolamine also acts as a non-selective muscarinic antagonist. nih.gov It generally displays a higher affinity for muscarinic receptors compared to atropine. nih.gov

Noroapoatropine: Specific pharmacodynamic data for Norapoatropine, particularly in direct comparison to 7α-Hydroxyhyoscyamine, is not extensively documented in the available literature. As a tropane alkaloid, it is presumed to exhibit anticholinergic properties, but its receptor binding affinities and functional potencies relative to other compounds in this class are not well-characterized.

The following table summarizes the available comparative data on the binding affinities of these tropane alkaloids to muscarinic receptors.

| Compound | Receptor Target | Binding Affinity (IC50) |

| 7β-Hydroxyhyoscyamine | Muscarinic Acetylcholine Receptor | Similar to Scopolamine and Atropine kib.ac.cn |

| Hyoscyamine | Muscarinic Acetylcholine Receptor | - |

| Atropine | Muscarinic Acetylcholine Receptor | 4.7 nM (porcine brain) nih.gov |

| Scopolamine | Muscarinic Acetylcholine Receptor | 2.2 nM (porcine brain) nih.gov |

| Noroapoatropine | Muscarinic Acetylcholine Receptor | Data not available |

It is important to note that while the data for 7β-hydroxyhyoscyamine provides a valuable point of reference, subtle stereochemical differences between the α and β isomers could influence their interaction with the chiral environment of receptor binding sites, potentially leading to variations in their pharmacodynamic profiles. Further research is necessary to fully elucidate the comparative pharmacodynamics of 7α-Hydroxyhyoscyamine.

Biological Activities and Functions of 7α Hydroxyhyoscyamine

Role in Plant Physiology and Defense Mechanisms

Tropane (B1204802) alkaloids, including 7α-Hydroxyhyoscyamine, are secondary metabolites in plants, particularly in the Solanaceae family. These compounds are not essential for the primary metabolic processes of the plant, such as growth and photosynthesis, but they play a crucial role in the plant's interaction with its environment.

The primary role of these alkaloids is believed to be in chemical defense against herbivores and pathogens. The bitter taste and toxicity of tropane alkaloids can deter feeding by insects and other animals. While the general defensive role of tropane alkaloids is well-established, specific research detailing the direct role and efficacy of 7α-Hydroxyhyoscyamine in the defense mechanisms of any particular plant species is currently limited. Further studies are needed to understand its specific contribution to plant physiology and defense.

In Vitro Studies on Cellular Models

As of the current scientific literature, there is a notable lack of specific in vitro studies conducted on cellular models to investigate the biological effects of 7α-Hydroxyhyoscyamine. Such studies are crucial for understanding the molecular mechanisms of action of a compound and its potential therapeutic effects. Future research focusing on the effects of isolated 7α-Hydroxyhyoscyamine on various cell lines would be invaluable in determining its cellular targets and pathways.

Investigational Biological Properties

Preliminary research and its presence in traditionally used medicinal plants suggest that 7α-Hydroxyhyoscyamine may possess several investigational biological properties. However, it is important to note that dedicated studies on the isolated compound are scarce.

Currently, there are no specific scientific studies available that have investigated the anticancer activity or cytotoxic effects of 7α-Hydroxyhyoscyamine on cancer cell lines. Research into the potential of other tropane alkaloids in this area is ongoing, but specific data for 7α-Hydroxyhyoscyamine is not yet available in the scientific literature.

There is a lack of specific research investigating the antibacterial properties of 7α-Hydroxyhyoscyamine against named bacterial strains. While some tropane alkaloids have demonstrated antimicrobial activity, the specific spectrum of activity for 7α-Hydroxyhyoscyamine remains to be determined through dedicated microbiological studies.

Tropane alkaloids are well-known for their antispasmodic properties, primarily through their anticholinergic activity, which involves the blockade of muscarinic acetylcholine (B1216132) receptors in smooth muscle. This action leads to muscle relaxation. While hyoscyamine (B1674123) is a known antispasmodic, specific studies confirming and detailing the antispasmodic effects of its 7α-hydroxy derivative are not currently available. It is plausible that 7α-Hydroxyhyoscyamine shares this property, but experimental verification is required.

Evidence for the anxiolytic and sedative potential of 7α-Hydroxyhyoscyamine comes from a study on an alkaloid-rich extract of Latua pubiflora, a plant used in traditional medicine. This extract, which was found to contain 7α-Hydroxyhyoscyamine among other alkaloids, demonstrated sedative and anxiolytic effects in mice. nih.gov

In the study, the alkaloid extract of L. pubiflora was administered to mice at a dose of 150 mg/kg. The anxiolytic effects were assessed using the elevated plus-maze test, a standard behavioral assay for anxiety.

| Treatment Group | Time Spent in Open Arms (seconds) |

|---|---|

| Control | Data not specified |

| Alkaloid Extract (150 mg/kg) | Significantly longer than control |

| Diazepam (Reference Drug) | Significantly longer than control |

The study also investigated the sedative effects using the pentobarbital-induced sleeping test. The alkaloid extract was found to increase the sleeping time in mice, suggesting a sedative effect. nih.gov The researchers proposed that the observed effects might be due to the interaction of the compounds in the extract with GABAA receptors in the brain. nih.gov While these findings are promising, it is important to note that they are based on a complex plant extract. Further research with isolated 7α-Hydroxyhyoscyamine is necessary to confirm its specific contribution to these anxiolytic and sedative effects.

Antioxidant Properties

Extensive literature searches did not yield specific studies investigating the antioxidant properties of 7α-Hydroxyhyoscyamine. While research into the antioxidant potential of various plant-derived compounds, including other alkaloids, is a broad and active area of scientific inquiry, specific data on the free-radical scavenging activity, inhibition of oxidative stress, or other antioxidant mechanisms directly attributable to 7α-Hydroxyhyoscyamine are not available in the reviewed scientific literature.

Therefore, a detailed discussion of its antioxidant properties, including research findings and data tables, cannot be provided at this time.

Analytical Methodologies in 7α Hydroxyhyoscyamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For 7α-Hydroxyhyoscyamine, techniques that couple the high separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry are particularly powerful.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust technique for the analysis of volatile and thermally stable compounds. While tropane (B1204802) alkaloids like 7α-Hydroxyhyoscyamine possess polar functional groups (-OH, -NH) that can limit their volatility, derivatization procedures can be employed to make them amenable to GC/MS analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability.

In a typical GC/MS workflow, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column walls. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification. The high selectivity of MS/MS detection can overcome matrix effects, which is particularly useful when analyzing complex samples like plant extracts.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) has become an indispensable tool for analyzing tropane alkaloids. This technique offers high resolution, speed, and sensitivity, making it ideal for detecting and quantifying low-level analytes in intricate matrices such as plant tissues, food products, and biological fluids. nih.govresearchgate.net The use of sub-2 µm particles in UHPLC columns allows for faster separations and greater peak capacity compared to traditional HPLC. nih.gov

In UHPLC-MS analysis of 7α-Hydroxyhyoscyamine, the sample is dissolved in a suitable solvent and injected into the liquid chromatograph. A high-pressure pump forces the sample through a packed column, and separation occurs based on the compound's affinity for the stationary and mobile phases. The eluent from the column is then introduced into the mass spectrometer. This technique is highly valued for its ability to provide sensitive and specific quantification of molecules in various biological samples. nih.gov For instance, a validated LC-MS method for the related compounds scopolamine (B1681570) and atropine (B194438) in animal feeds achieved limits of quantification below 1 µg/kg. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation and quantification of tropane alkaloids. nih.govsielc.com Methods are often based on reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation of hyoscyamine (B1674123) and its derivatives can be optimized by adjusting the mobile phase composition and pH.

One study detailed a reversed-phase HPLC method for the simultaneous analysis of hyoscyamine, scopolamine, and the related isomer 6β-hydroxyhyoscyamine in genetically transformed root cultures. This method utilized a C18 column and demonstrated good repeatability and recovery, with detection limits in the nanogram range. The table below summarizes typical parameters for such an analysis.

| Parameter | Description | Source |

| Column | C18 Reversed-Phase | nih.gov |

| Mobile Phase | Acetonitrile/Phosphate Buffer | sielc.com |

| Detection | UV, 210-230 nm | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.govsielc.com |

| Sample Prep | Liquid-liquid or Solid-phase extraction | nih.gov |

This approach provides a reliable and cost-effective means for routine quantification of 7α-Hydroxyhyoscyamine and related compounds in various samples.

Spectroscopic and Spectrometric Characterization

While chromatography excels at separation and quantification, spectroscopic techniques are required for the definitive structural elucidation of molecules like 7α-Hydroxyhyoscyamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the stereochemistry of the molecule. Both ¹H NMR and ¹³C NMR are employed to obtain a complete structural picture.

For 7α-Hydroxyhyoscyamine, NMR is crucial for:

Confirming the tropane skeleton: The characteristic chemical shifts and coupling patterns of the protons and carbons in the bicyclic ring system can be identified.

Locating the hydroxyl group: The position of the hydroxyl group on the tropane ring (at C-7) can be confirmed through analysis of chemical shifts and correlation experiments (like HMBC and HSQC).

Determining stereochemistry: Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can establish the relative stereochemistry of the substituents, confirming the α-orientation of the C-7 hydroxyl group.

Immunoanalytical Techniques

Immunoanalytical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and high-throughput method for detecting and quantifying specific molecules. cellsignal.commarinbio.com These methods are based on the highly specific binding interaction between an antibody and its target antigen.

While specific immunoassays developed exclusively for 7α-Hydroxyhyoscyamine are not widely documented, assays based on broad-spectrum monoclonal antibodies have been successfully created for the detection of a range of tropane alkaloids (TAs), including atropine (the racemic form of hyoscyamine) and scopolamine. nih.gov An indirect competitive ELISA (ic-ELISA) was established for the rapid screening of seven different TAs in samples like pig urine, pork, and cereal flours. nih.gov

Furthermore, lateral flow immunoassays (LFIA), or dipstick tests, have been developed for the rapid, on-site screening of hyoscyamine and scopolamine in animal feed. nih.govwur.nl These assays provide a simple, cost-effective approach for monitoring samples and can complete semi-quantitative analysis within minutes. nih.govmdpi.com The development of an antibody with high specificity for the 7α-hydroxy moiety would enable the creation of a targeted immunoassay for 7α-Hydroxyhyoscyamine, facilitating its rapid detection in various applications.

| Technique | Principle | Application for Tropane Alkaloids | Source |

| ic-ELISA | Competitive binding between analyte and enzyme-labeled antigen for a limited number of antibody binding sites. | Rapid screening of atropine, scopolamine, and other TAs in food and biological samples. | nih.gov |

| LFIA (Dipstick) | Antigen-antibody reaction on a porous membrane, resulting in a visible line. | On-site, rapid screening for hyoscyamine and scopolamine in animal feed. | nih.govwur.nl |

Radioimmunoassay (RIA) for Tropane Alkaloids

Radioimmunoassay (RIA) is a highly sensitive in vitro technique used to measure the concentration of antigens, such as tropane alkaloids, by employing radioisotopes as labels. microbenotes.com The fundamental principle of RIA is competitive binding, where a radiolabeled antigen (tracer) competes with an unlabeled antigen (from the sample) for a limited number of binding sites on a specific antibody. microbenotes.com The amount of bound radiolabeled antigen is inversely proportional to the concentration of the unlabeled antigen in the sample.

The procedure involves incubating a known amount of specific antibody with a known amount of radiolabeled antigen. microbenotes.com When the sample containing the unlabeled antigen is introduced, it displaces the radiolabeled antigen from the antibody binding sites. microbenotes.com After separation of the antibody-bound antigen from the free antigen, the radioactivity of the bound fraction is measured using a gamma-counter. microbenotes.com By comparing this measurement to a standard curve generated with known concentrations of the unlabeled antigen, the concentration of the antigen in the sample can be determined.

A significant challenge in the RIA of tropane alkaloids is the potential for cross-reactivity. Structurally similar compounds can also bind to the antibody, which may lead to inaccurate, often falsely elevated, results. taylorandfrancis.com For instance, in RIAs developed for scopolamine, a closely related tropane alkaloid, cross-reactivity with other alkaloids like hyoscyamine and its derivatives is a critical factor that must be characterized. tennessee.edu The specificity of the antiserum used determines the extent of this cross-reactivity. tennessee.edu While highly sensitive, the specificity of RIA is generally considered lower than chromatographic techniques. taylorandfrancis.com

| Parameter | Description | Reference |

| Principle | Competitive binding between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites. | microbenotes.com |

| Label | Radioisotopes (e.g., 3H, 125I). | microbenotes.com |

| Detection | Measurement of radioactivity (e.g., via gamma-counter). | microbenotes.com |

| Key Advantage | Very high sensitivity, capable of detecting picogram amounts. | nih.gov |

| Key Disadvantage | Potential for cross-reactivity with structurally similar alkaloids; use of radioactive materials. | taylorandfrancis.com |

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is another powerful immunoassay technique that uses an enzyme-linked antigen or antibody as a marker. nih.gov It combines the specificity of the antigen-antibody reaction with the high amplification capacity of an enzymatic reaction to detect and quantify substances. nih.gov For small molecules like tropane alkaloids, the most common format is the competitive ELISA (cELISA). nih.gov

In a typical indirect competitive ELISA (ic-ELISA) for tropane alkaloids, microtiter plates are coated with an antigen conjugate. Antibodies specific to the tropane alkaloids are then added along with the sample. The alkaloids in the sample compete with the coated antigen for binding to the antibodies. After an incubation period, the plate is washed, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable color change upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of the tropane alkaloid in the sample.

Research has led to the development of ic-ELISA methods using broad-spectrum monoclonal antibodies for the rapid screening of multiple tropane alkaloids, including atropine, L-hyoscyamine, and scopolamine. nih.govresearchgate.net These assays exhibit high sensitivity, with half-inhibitory concentrations (IC50) often in the low nanogram per milliliter (ng/mL) range. The reliability of these ELISA methods is often validated by comparing the results with those obtained from instrumental methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), frequently showing good correlation. nih.gov

| Tropane Alkaloid | Half Inhibitory Concentration (IC50) (ng/mL) | Reference |

| Atropine | 0.05 | nih.gov |

| Homatropine | 0.07 | nih.gov |

| L-hyoscyamine | 0.14 | nih.gov |

| Apoatropine | 0.14 | nih.gov |

| Scopolamine | 0.24 | nih.gov |

| Anisodamine | 5.30 | nih.gov |

| Anisodine | 10.15 | nih.gov |

Computational and In Silico Approaches

Computational methods provide powerful tools for investigating the structural and dynamic properties of molecules like 7α-Hydroxyhyoscyamine and their interactions with biological targets at an atomic level.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a tropane alkaloid) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov The goal is to predict the binding mode and affinity of the ligand. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them using a scoring function to estimate the binding energy.

For tropane alkaloids, molecular docking can be used to explore their interactions with specific receptor subtypes, such as muscarinic acetylcholine (B1216132) receptors. For example, studies on hyoscyamine, the direct precursor to 7α-Hydroxyhyoscyamine, have estimated binding energies with various viral proteins, identifying key interacting amino acid residues that stabilize the complex through forces like hydrogen bonds. researchgate.net

Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules over time. nih.gov After an initial docked pose is obtained, an MD simulation can provide insight into the stability of the ligand-receptor complex, revealing how it behaves in a dynamic environment that mimics physiological conditions. This approach helps refine the binding mode and provides a more accurate estimation of the binding free energy. nih.gov

| Protein Target | Ligand | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Replicase polyprotein 1a | Hyoscyamine | -6.0 | Trp218, Asn221, Leu271 | researchgate.net |

| Protein 3a | Hyoscyamine | -5.3 | Phe56, Ile63, Lys66, Tyr189, Glu191 | researchgate.net |

| Protein 7a | Hyoscyamine | -4.4 | Tyr3, Tyr5, His47, Gln61 | researchgate.net |

| Protein 9b | Hyoscyamine | -4.4 | N/A | researchgate.net |

Bioinformatic Structural Analysis

Bioinformatic structural analysis involves the use of computational tools to analyze the biological and genetic information related to a compound's synthesis and interaction with biological systems. nih.gov For 7α-Hydroxyhyoscyamine, this approach is critical for understanding its biosynthetic pathway. nih.gov

The biosynthesis of tropane alkaloids is a complex process involving multiple enzymatic steps. nih.govmdpi.com 7α-Hydroxyhyoscyamine is an intermediate in the conversion of L-hyoscyamine to scopolamine, a reaction catalyzed by the enzyme Hyoscyamine 6β-hydroxylase (H6H). nih.gov This enzyme performs a two-step reaction: the hydroxylation of L-hyoscyamine to 6β-hydroxyhyoscyamine, followed by epoxidation to form scopolamine. nih.gov

Bioinformatic analysis of genomic and transcriptomic data from tropane alkaloid-producing plants allows for the identification and characterization of the genes encoding these biosynthetic enzymes. nih.govnih.gov By analyzing the sequence and predicted structure of enzymes like H6H, researchers can gain insights into their catalytic mechanisms, substrate specificity, and evolutionary relationships. nih.govnih.gov This knowledge is foundational for metabolic engineering efforts aimed at enhancing the production of valuable tropane alkaloids in plants or microbial hosts. mdpi.com

Advanced Research and Biotechnological Applications of 7α Hydroxyhyoscyamine

Metabolic Engineering for Enhanced Production

Metabolic engineering offers powerful strategies to increase the production of 7α-Hydroxyhyoscyamine by manipulating the biosynthetic pathways in plants. Key approaches include the overexpression of specific genes and the modulation of metabolic flux to channel precursors towards the desired compound.

Overexpression of Biosynthetic Genes

The biosynthesis of 7α-Hydroxyhyoscyamine from its precursor, hyoscyamine (B1674123), is catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H). This enzyme possesses bifunctional activity, first hydroxylating hyoscyamine to form 7α-Hydroxyhyoscyamine and then catalyzing its epoxidation to produce scopolamine (B1681570). Consequently, the overexpression of the H6H gene is a primary strategy for enhancing the production of 7α-Hydroxyhyoscyamine.

Studies have demonstrated that introducing the H6H gene into various plant species, often through Agrobacterium-mediated transformation, can significantly increase the accumulation of tropane (B1204802) alkaloids. For instance, the overexpression of the H6H gene from Hyoscyamus niger in hairy root cultures of Scopolia parviflora has been shown to lead to high concentrations of both hyoscyamine and scopolamine, indicating a successful increase in the metabolic flow through the 7α-Hydroxyhyoscyamine intermediate. nih.govresearchgate.netresearchgate.net

| Gene Overexpressed | Plant System | Observed Effect on Tropane Alkaloid Pathway |

| hyoscyamine 6β-hydroxylase (H6H) | Scopolia parviflora hairy roots | Increased accumulation of hyoscyamine and scopolamine. nih.govresearchgate.netresearchgate.net |

| tropinone (B130398) reductase I (TRI) and hyoscyamine 6β-hydroxylase (H6H) | Anisodus acutangulus hairy roots | 4.49-fold increase in total tropane alkaloids. nih.gov |

| hyoscyamine 6β-hydroxylase (H6H) from Brugmansia candida | Saccharomyces cerevisiae | Conversion of hyoscyamine to 83.3% 6β-hydroxyhyoscyamine and 7.6% scopolamine. researchgate.netresearchgate.net |

Modulation of Metabolic Flux

A critical aspect of enhancing 7α-Hydroxyhyoscyamine production is directing the metabolic flow towards its synthesis and accumulation, while potentially limiting its subsequent conversion to scopolamine. The bifunctional nature of the H6H enzyme presents a unique opportunity for this modulation. Research has shown that the hydroxylase activity of H6H is often significantly higher than its epoxidase activity. researchgate.net This inherent characteristic can lead to the natural accumulation of 7α-Hydroxyhyoscyamine as an intermediate.

Protein engineering of the H6H enzyme is a promising strategy to further exploit this. By creating specific mutations in the enzyme's active site, it may be possible to enhance the hydroxylation step while reducing the efficiency of the epoxidation step. This would effectively create a metabolic bottleneck after the formation of 7α-Hydroxyhyoscyamine, leading to its increased accumulation. Structural studies of H6H have provided insights into the substrate binding and reaction mechanism, which can guide such rational protein design. nih.govnih.gov For instance, understanding how the enzyme switches from C6-hydroxylation to C7-epoxidation can inform mutations that favor the former. nih.gov

Plant Cell and Organ Culture Systems

Plant cell and organ cultures, particularly hairy root cultures, have emerged as a robust platform for the production of secondary metabolites like 7α-Hydroxyhyoscyamine. These systems offer several advantages over traditional agriculture, including controlled production environments and the potential for higher yields.

Hairy Root Cultures as Bioreactors

Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, are known for their fast growth, genetic stability, and high capacity for secondary metabolite production. nih.gov They are particularly well-suited for producing compounds synthesized in the roots of the parent plant. Numerous studies have successfully established hairy root cultures of various solanaceous plants, such as Datura stramonium, Hyoscyamus muticus, and Scopolia parviflora, for the production of tropane alkaloids. nih.govresearchgate.netresearchgate.netresearchgate.net

These cultures can be scaled up in bioreactors, providing a continuous and reliable source of 7α-Hydroxyhyoscyamine. Different types of bioreactors, including bubble column, airlift, and stirred-tank reactors, have been investigated for their suitability in cultivating hairy roots and maximizing product yield. mdpi.comresearchgate.net

Optimization of Culture Conditions

The productivity of hairy root cultures is highly dependent on the culture conditions. Optimization of various parameters is crucial for maximizing the biomass and the yield of 7α-Hydroxyhyoscyamine. Key factors that can be manipulated include the composition of the culture medium, pH, temperature, and the use of elicitors. nih.gov

Elicitors are compounds that can trigger defense responses in plants, often leading to an increased production of secondary metabolites. Various elicitors, both biotic (e.g., yeast extract, fungal polysaccharides) and abiotic (e.g., metal ions, salts), have been shown to enhance the production of tropane alkaloids in hairy root cultures. nih.govresearchgate.netnih.govresearchgate.net For instance, treating hairy root cultures with methyl jasmonate or salicylic (B10762653) acid has been reported to boost the expression of biosynthetic genes like H6H. nih.gov

| Optimization Parameter | Example | Effect on Hairy Root Culture |

| Medium Composition | Modifying nutrient and sucrose (B13894) concentrations | Can significantly impact biomass growth and secondary metabolite production. nih.gov |

| Elicitation | Application of methyl jasmonate, salicylic acid, or nanoparticles | Can induce or enhance the biosynthesis of tropane alkaloids. nih.govnih.gov |

| Bioreactor Conditions | Adjusting agitation speed and aeration | Optimizing these parameters can lead to higher yields and productivity in large-scale cultures. mdpi.comresearchgate.net |

Genetic Editing Technologies

The advent of precise genetic editing technologies, particularly CRISPR/Cas9, has opened up new avenues for the targeted manipulation of the tropane alkaloid biosynthetic pathway to enhance the production of 7α-Hydroxyhyoscyamine.

While much of the current research has focused on using CRISPR/Cas9 to knock out the H6H gene to increase the accumulation of hyoscyamine, the same technology can be adapted to specifically boost the production of 7α-Hydroxyhyoscyamine. Instead of a complete knockout, CRISPR/Cas9 could be employed to introduce specific mutations into the H6H gene. mdpi.comnih.gov

This approach, guided by protein engineering studies, could be used to modify the active site of the H6H enzyme to favor its hydroxylase activity over its epoxidase activity. By precisely altering the amino acid sequence, it may be possible to create a "specialist" enzyme that efficiently converts hyoscyamine to 7α-Hydroxyhyoscyamine but is inefficient at the subsequent epoxidation step. This would lead to the specific and high-level accumulation of the desired intermediate, 7α-Hydroxyhyoscyamine. nih.govnih.gov

CRISPR/Cas9 Applications in Tropane Alkaloid Biosynthesis

The biosynthesis of prominent tropane alkaloids, such as scopolamine, from their precursor hyoscyamine is a well-elucidated pathway. This conversion is primarily mediated by the enzyme hyoscyamine 6β-hydroxylase (H6H). This enzyme catalyzes a two-step reaction, beginning with the hydroxylation of hyoscyamine to form 6β-hydroxyhyoscyamine, which is then epoxidized to produce scopolamine. nih.gov

Current research utilizing the powerful gene-editing tool CRISPR/Cas9 in the field of tropane alkaloids has predominantly focused on manipulating the expression of the H6H gene to alter the production of downstream compounds. A notable application has been the creation of knockout mutations of the H6H gene in plants like Atropa belladonna. This genetic modification effectively blocks the conversion of hyoscyamine, leading to a significant accumulation of this precursor. Such strategies are of commercial interest for producing hyoscyamine as a primary product.

While these studies provide a framework for the potential of CRISPR/Cas9 in tropane alkaloid metabolic engineering, there is currently a lack of specific research applying this technology to the production or study of 7α-hydroxyhyoscyamine. The focus has remained on the main biosynthetic pathway involving the 6β isomer.

| Feature | 7α-Hydroxyhyoscyamine | 6β-Hydroxyhyoscyamine |

| IUPAC Name | [(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | [(1R,3S,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

| CAS Number | 949092-65-3 | 52646-91-0 |

| Molecular Formula | C17H23NO4 | C17H23NO4 |

| Molecular Weight | 305.4 g/mol | 305.37 g/mol |

| Role in Biosynthesis | Not established as an intermediate in the main pathway of scopolamine synthesis. | A known intermediate in the enzymatic conversion of hyoscyamine to scopolamine. |

Future Directions in Research and Development

The future of research into 7α-hydroxyhyoscyamine is contingent on a deeper understanding of its natural occurrence, biosynthesis, and pharmacological properties. While the main tropane alkaloid pathway is well-documented, the potential for alternative or minor pathways that might produce different stereoisomers like 7α-hydroxyhyoscyamine remains an area for exploration.

Future research could focus on the following areas:

Enzymatic Studies: Investigating whether hyoscyamine 6β-hydroxylase or other related enzymes possess the capability to produce the 7α-hydroxy stereoisomer under specific conditions or if a different, yet undiscovered, enzyme is responsible for its formation.

Analytical Method Development: The development of more sensitive and specific analytical techniques to detect and quantify 7α-hydroxyhyoscyamine in plant tissues and cell cultures. This would be a crucial first step in understanding its natural abundance and distribution.

Biotechnological Production: Should 7α-hydroxyhyoscyamine be identified as a compound of interest, future biotechnological efforts could be directed towards its production. This might involve the discovery and heterologous expression of a specific hydroxylase enzyme capable of its synthesis in microbial systems like E. coli or yeast.

Pharmacological Screening: A comprehensive evaluation of the biological activity of purified 7α-hydroxyhyoscyamine is necessary to determine if it possesses any unique and potentially valuable pharmacological properties that differ from its 6β counterpart.

At present, the scientific literature on 7α-hydroxyhyoscyamine is limited. The advancements in metabolic engineering and synthetic biology, particularly with tools like CRISPR/Cas9, offer a promising future for the broader field of tropane alkaloids. However, dedicated research is required to elucidate the specific role and potential applications of 7α-hydroxyhyoscyamine.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 7|A-Hydroxyhyoscyamine, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis of this compound typically involves stereospecific hydroxylation of hyoscyamine precursors. To ensure reproducibility, document reaction conditions (e.g., temperature, catalysts, solvents) and employ analytical techniques like NMR and HPLC for intermediate characterization. Follow guidelines for experimental reporting, such as including step-by-step protocols, spectral data (e.g., δ values for H/C NMR), and purity thresholds (>95%) . Cross-validate results using independent synthetic batches and share raw data in supplementary materials for peer review .

Q. Which analytical techniques are most robust for quantifying this compound in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for its specificity and sensitivity. Validate the method using parameters per ICH guidelines: linearity (R > 0.99), precision (RSD < 5%), and recovery rates (85–115%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects. For plant extracts, combine with solid-phase extraction (SPE) to reduce interferents .

Q. How should researchers design a literature review to identify gaps in this compound pharmacology?

- Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope. Search databases (PubMed, SciFinder) with keywords: "this compound AND pharmacokinetics" or "anticholinergic activity AND structural analogs." Prioritize primary sources and flag contradictory findings (e.g., conflicting IC values across studies). Tabulate results to compare methodologies, sample sizes, and statistical significance thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound?

- Methodological Answer : Conduct a meta-analysis of existing data, stratifying studies by assay type (e.g., radioligand binding vs. functional cAMP assays). Replicate key experiments under standardized conditions (pH 7.4, 37°C, validated cell lines). Use statistical tools (Bland-Altman plots) to assess inter-study variability. If disparities persist, propose hypotheses such as allosteric modulation or batch-dependent impurities .

Q. What experimental design considerations are critical for in vivo studies of this compound’s neuropharmacological effects?

- Methodological Answer : Define endpoints (e.g., locomotor activity, neurotransmitter levels) and select species/strain-specific models (e.g., Sprague-Dawley rats for cholinergic studies). Control for covariates: circadian rhythms, diet, and housing conditions. Use randomized block designs and blinded assessments to reduce bias. Include dose-response curves and positive controls (e.g., atropine) to contextualize efficacy .

Q. How can computational modeling enhance the study of this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding poses at muscarinic receptors. Validate models with mutagenesis data (e.g., M3 receptor mutants). Use QSAR (Quantitative SAR) to correlate electronic/steric parameters (logP, polar surface area) with bioactivity. Cross-reference with experimental IC values and publish code/scripts for transparency .

Q. What strategies mitigate instability of this compound in aqueous solutions during long-term storage?

- Methodological Answer : Test stabilizers (e.g., ascorbic acid, EDTA) under accelerated degradation conditions (40°C/75% RH). Monitor degradation via UPLC-UV at 210 nm. Optimize pH (3.5–5.0) to reduce hydrolysis. For lyophilized formulations, characterize residual moisture (<1%) and reconstitution stability. Document stability-indicating methods in supplementary data .

Data Presentation and Reproducibility

-

Tables :

Parameter HPLC-UV Method LC-MS/MS Method LOD (ng/mL) 10 0.5 Recovery (%) 92 ± 3 98 ± 2 Runtime (min) 15 8 -

Key Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.